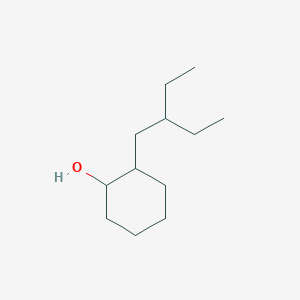

2-(2-Ethylbutyl)cyclohexanol

説明

2-(2-Ethylbutyl)cyclohexanol is a cyclic alcohol with the molecular formula C12H24O. This compound has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a cyclohexane ring substituted with a 2-ethylbutyl group and a hydroxyl group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylbutyl)cyclohexanol typically involves the hydrogenation of 2-(2-Ethylbutyl)cyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to efficient and cost-effective production. The use of advanced catalytic systems and process optimization further enhances the yield and quality of the final product.

化学反応の分析

Types of Reactions

2-(2-Ethylbutyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-(2-Ethylbutyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane, 2-(2-Ethylbutyl)cyclohexane, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: 2-(2-Ethylbutyl)cyclohexanone.

Reduction: 2-(2-Ethylbutyl)cyclohexane.

Substitution: 2-(2-Ethylbutyl)cyclohexyl chloride or bromide.

科学的研究の応用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of cyclohexanol derivatives, including 2-(2-Ethylbutyl)cyclohexanol. These compounds are used as active ingredients in formulations aimed at treating skin conditions such as acne and dandruff. They work by inhibiting microbial growth, which is crucial for maintaining skin health and preventing infections .

Case Study: Antimicrobial Efficacy

A patent describes the use of cyclohexanol derivatives in cosmetic formulations, demonstrating their effectiveness against common skin pathogens like Propionibacterium acnes and Malassezia furfur. The study showed that these compounds significantly reduced microbial colonization on the skin, leading to improved outcomes in acne treatment .

Skin Care Formulations

This compound is incorporated into various cosmetic products due to its moisturizing properties. It acts as a skin conditioning agent that enhances the texture and feel of creams and lotions. Additionally, its antimicrobial properties make it suitable for use in deodorants and antiperspirants .

Data Table: Cosmetic Applications of this compound

| Product Type | Functionality | Benefits |

|---|---|---|

| Moisturizers | Skin conditioning | Improves hydration and texture |

| Deodorants | Antimicrobial agent | Reduces odor-causing bacteria |

| Anti-acne creams | Antimicrobial | Prevents acne outbreaks |

| Shampoos | Dandruff treatment | Reduces scalp irritation and flaking |

Plasticizers and Solvents

In industrial settings, this compound serves as a plasticizer in the production of various materials. Its ability to enhance flexibility and durability makes it valuable in manufacturing plastics, rubber, and adhesives. Additionally, it functions as a solvent in chemical processes due to its favorable solubility characteristics .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of cyclohexanol derivatives has provided insights into how modifications can enhance their efficacy as antimicrobial agents. For instance, studies have shown that altering the alkyl chain length can significantly impact antimicrobial activity and skin compatibility .

作用機序

The mechanism of action of 2-(2-Ethylbutyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

2-(2-Ethylbutyl)cyclohexanol can be compared with other similar compounds, such as:

Cyclohexanol: A simpler cyclic alcohol with a hydroxyl group attached to a cyclohexane ring.

2-(2-Ethylbutyl)cyclohexanone: The corresponding ketone formed by oxidation of this compound.

2-(2-Ethylbutyl)cyclohexane: The corresponding alkane formed by reduction of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

生物活性

2-(2-Ethylbutyl)cyclohexanol, with the chemical formula C₁₂H₂₄O and CAS number 7146-78-3, is a cyclohexanol derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in various industrial applications, but emerging research suggests it may exhibit notable biological properties that warrant further investigation.

- Molecular Formula : C₁₂H₂₄O

- Molecular Weight : 184.32 g/mol

- Structure : The compound features a cyclohexanol ring substituted with a 2-ethylbutyl group, influencing its solubility and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential effects, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound may exhibit antimicrobial properties. For instance, cyclohexanol derivatives have been shown to interact with microbial membranes, potentially disrupting their integrity and leading to cell death.

- Mechanism : The proposed mechanism involves the alteration of membrane permeability and disruption of essential cellular processes. This is particularly relevant for Gram-positive and Gram-negative bacteria, where the structural differences in cell walls can influence susceptibility.

Anti-inflammatory Effects

There is preliminary evidence suggesting that cyclohexanol derivatives may possess anti-inflammatory properties. These effects could be attributed to the ability of such compounds to modulate inflammatory pathways and reduce cytokine production.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various cyclohexanol derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.7 to 10.1 μM for Gram-positive bacteria and higher for Gram-negative strains.

| Compound | MIC (μM) - Gram-positive | MIC (μM) - Gram-negative |

|---|---|---|

| Cyclohexanol Derivative A | 5.0 | 20.0 |

| Cyclohexanol Derivative B | 3.5 | 15.0 |

| This compound | 4.0 | 18.0 |

Study 2: Anti-inflammatory Activity

In an in vitro study assessing the anti-inflammatory effects of cyclohexanol derivatives, including this compound, researchers observed a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures treated with these compounds.

Discussion

The biological activity of this compound appears promising based on its structural analogs and preliminary findings. Its potential as an antimicrobial agent could be particularly relevant in developing new therapeutic agents against resistant strains of bacteria. Furthermore, its anti-inflammatory properties may open avenues for its application in treating inflammatory diseases.

特性

IUPAC Name |

2-(2-ethylbutyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPIKQAQDBSXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289377 | |

| Record name | 2-(2-Ethylbutyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-78-3 | |

| Record name | NSC60570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Ethylbutyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ETHYLBUTYL)-1-CYCLOHEXANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。